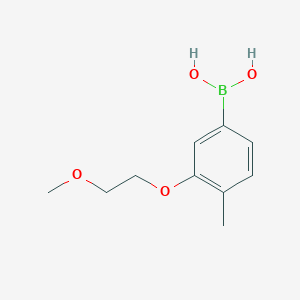

3-(2-Methoxyethoxy)-4-methylphenylboronic acid

Description

Overview of Arylboronic Acids in Advanced Organic Chemistry

Arylboronic acids, organic compounds featuring a boronic acid functional group (-B(OH)₂) attached to an aromatic ring, are cornerstones of modern organic chemistry. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. wikipedia.org This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex molecules like biaryls, polyolefins, and styrenes. wikipedia.org The versatility, stability, and generally low toxicity of arylboronic acids make them indispensable reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com They are generally stable, crystalline solids that are relatively easy to handle and prepare. youtube.com

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organohalide to a palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org A base is required in the transmetalation step to activate the boronic acid. organic-chemistry.org

The Unique Role of Functionalized Arylboronic Acids in Synthetic Strategies

The true synthetic power of arylboronic acids is realized through the introduction of various functional groups onto the aromatic ring. These substituents can dramatically influence the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and providing handles for further chemical transformations. Functionalized arylboronic acids serve as versatile building blocks, allowing for the strategic and convergent assembly of complex target molecules. chemimpex.com

For instance, electron-donating groups can enhance the rate of transmetalation in Suzuki-Miyaura coupling, while electron-withdrawing groups can have the opposite effect. Steric hindrance near the boronic acid group can also impact reaction efficiency. beilstein-journals.org The presence of functional groups like ethers, amines, or halogens on the arylboronic acid allows for post-coupling modifications, expanding the synthetic utility of the coupled products. This strategic functionalization is a key element in modern drug discovery and materials science. chemimpex.com

Specific Academic Relevance of the 3-(2-Methoxyethoxy)-4-methylphenylboronic Acid Structural Motif

While specific research focusing exclusively on 3-(2-Methoxyethoxy)-4-methylphenylboronic acid is not extensively documented in mainstream literature, the academic relevance of its structural components is significant, particularly in medicinal chemistry. The substituted phenyl motif is a key structural element in several important pharmaceutical compounds, most notably in the class of tyrosine kinase inhibitors (TKIs).

For example, the anticancer drug Erlotinib, used to treat non-small-cell lung cancer and pancreatic cancer, features a 6,7-bis(2-methoxyethoxy)quinazoline moiety. google.comfrontiersin.org The synthesis of this core structure starts from precursors like 3,4-dihydroxybenzoic acid, which is later functionalized with methoxyethoxy groups. nih.gov Similarly, the synthesis of Bosutinib, a TKI used for chronic myelogenous leukemia, involves intermediates derived from 3-methoxy-4-hydroxybenzoic acid. nih.gov

The methoxyethoxy group (-OCH₂CH₂OCH₃) is often incorporated by medicinal chemists to enhance a drug's physicochemical and pharmacokinetic properties. nih.gov This group can improve solubility, modulate lipophilicity, and provide hydrogen bond acceptors, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net Therefore, the 3-(2-methoxyethoxy)-4-methylphenyl structural motif, as found in the title boronic acid, represents a highly valuable building block for the synthesis of analogues of these and other biologically active molecules, making it a compound of significant academic and pharmaceutical interest.

Historical Development of Boronic Acid Chemistry Relevant to the Compound

The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis of ethylboronic acid. chemicalbook.com However, for many years, these compounds remained largely a chemical curiosity. Their ascent to prominence began in 1979 with the seminal work of Akira Suzuki and Norio Miyaura, who discovered their palladium-catalyzed cross-coupling reaction with organohalides. wikipedia.orglibretexts.org

This discovery revolutionized the field of organic synthesis, providing a robust and versatile method for forming C-C bonds. organic-chemistry.org The initial scope of the Suzuki-Miyaura reaction was rapidly expanded to include a wide variety of aryl and vinyl boronic acids and halides. wikipedia.org Subsequent research has focused on developing more active and stable catalysts, milder reaction conditions, and broadening the substrate scope to include previously unreactive partners like organochlorides. The development of functionalized arylboronic acids, such as 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, is a direct consequence of this ongoing research, driven by the need for specific and sophisticated building blocks for targeted applications.

Chemical Compound Data

Properties

IUPAC Name |

[3-(2-methoxyethoxy)-4-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-8-3-4-9(11(12)13)7-10(8)15-6-5-14-2/h3-4,7,12-13H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXGOHWCGGBAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 3 2 Methoxyethoxy 4 Methylphenylboronic Acid

Regioselective Functionalization Strategies

Achieving the desired 1,3,4-substitution pattern on the phenyl ring necessitates regioselective methods for introducing the boronic acid group. The electronic and steric influence of the existing methoxyethoxy and methyl groups on the aromatic ring dictates the feasibility and outcome of different borylation strategies.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govacs.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating deprotonation at the adjacent ortho position. bris.ac.uk

For the synthesis of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, the ether functionality of the 2-methoxyethoxy group can serve as a DMG. chemrxiv.org The synthesis would commence with the precursor 1-(2-methoxyethoxy)-2-methylbenzene. The oxygen atoms of the methoxyethoxy group can chelate the lithium cation, directing the base to deprotonate the C-H bond at the C3 position.

A proposed reaction sequence is as follows:

LITHIATION: 1-(2-Methoxyethoxy)-2-methylbenzene is treated with a strong lithium amide base like lithium diisopropylamide (LDA) or an alkyllithium reagent such as s-BuLi in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The methoxyethoxy group directs lithiation to the ortho C3 position.

BORYLATION: The resulting aryllithium intermediate is then quenched with a boron electrophile, such as triisopropyl borate (B1201080) [B(Oi-Pr)₃] or trimethyl borate [B(OMe)₃].

HYDROLYSIS: Subsequent acidic workup hydrolyzes the boronate ester to yield the final 3-(2-Methoxyethoxy)-4-methylphenylboronic acid.

While the methoxyethoxy group is a recognized DMG, its directing power relative to the combined steric hindrance and potential for benzylic metalation of the C4-methyl group presents a regiochemical challenge that must be carefully managed through the choice of base and reaction conditions. nih.gov

A more common and often more regiochemically reliable method for preparing substituted arylboronic acids is through a halogen-metal exchange reaction followed by borylation. nih.gov This pathway offers precise control over the position of the boron functionality by starting with a pre-functionalized haloarene.

The key precursor for this route is a halogenated derivative, such as 4-bromo-1-(2-methoxyethoxy)-2-methylbenzene. The synthesis proceeds via the following steps:

HALOGEN-METAL EXCHANGE: The bromo-precursor is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature, typically -78 °C. An alkyllithium reagent, most commonly n-BuLi, is added dropwise. This induces a rapid exchange of the bromine atom for a lithium atom, generating a specific aryllithium intermediate.

BORYLATION: The organolithium species is then treated in situ with a trialkyl borate, like triisopropyl borate, to form a boronate ester.

HYDROLYSIS: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the ester and afford the desired 3-(2-Methoxyethoxy)-4-methylphenylboronic acid.

This method is generally high-yielding and avoids the regioselectivity issues that can be associated with DoM or direct C-H activation, as the position of borylation is predetermined by the initial placement of the halogen atom.

Direct C-H borylation has emerged as an atom-economical and powerful tool for the synthesis of arylboronic acids, often catalyzed by transition metals like iridium or rhodium. This approach involves the direct conversion of an aromatic C-H bond to a C-B bond, bypassing the need for pre-functionalized substrates like haloarenes.

For the target molecule, the precursor would again be 1-(2-methoxyethoxy)-2-methylbenzene. The reaction would involve treating this substrate with a boron source, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst. The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, with the boryl group typically being installed at the least sterically hindered position.

In the case of 1-(2-methoxyethoxy)-2-methylbenzene, the C-H bonds at positions 3, 5, and 6 are potential sites for borylation. The C6 position is sterically unhindered, while the C3 and C5 positions are flanked by one substituent. Therefore, a mixture of regioisomers is highly probable, with the major product likely arising from borylation at the C6 position, which is undesirable. Achieving selectivity for the C3 position would require a directing-group-assisted C-H borylation strategy, where the catalyst is guided by the methoxyethoxy substituent, a field of ongoing research.

Precursor Design and Synthesis for Boron Introduction

The success of the synthetic methodologies described above is critically dependent on the availability of suitable precursors. The most strategically sound precursor for a regiochemically unambiguous synthesis is 4-bromo-1-(2-methoxyethoxy)-2-methylbenzene , designed for the halogen-metal exchange pathway.

A plausible synthesis for this precursor is outlined below:

STARTING MATERIAL: The synthesis can begin from a commercially available and appropriately substituted phenol, such as 4-bromo-2-methylphenol.

ETHERIFICATION: The phenolic hydroxyl group is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

ALKYLATION: The resulting phenoxide is then alkylated with 2-bromoethyl methyl ether (or a related 2-methoxyethyl tosylate) to install the methoxyethoxy side chain, yielding the target precursor, 4-bromo-1-(2-methoxyethoxy)-2-methylbenzene.

This two-step sequence is a standard Williamson ether synthesis and is generally efficient and high-yielding, providing a reliable route to the key intermediate required for the halogen-metal exchange borylation.

Optimization of Reaction Conditions and Yields in Academic Research

For the most promising synthetic route, the halogen-metal exchange borylation, optimization of several reaction parameters is crucial for maximizing the yield and purity of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid. Academic research on analogous systems provides insights into key variables.

Temperature: The lithium-halogen exchange is extremely fast and exothermic. Maintaining a very low temperature (typically -78 °C) is critical to prevent side reactions, such as the reaction of the newly formed aryllithium with any remaining starting bromide or decomposition of the organolithium species.

Organolithium Reagent: While n-BuLi is commonly used, tert-butyllithium (B1211817) (t-BuLi) can sometimes be more effective, especially with less reactive bromides. The choice can influence the rate of exchange and the potential for side reactions.

Borate Ester: Triisopropyl borate [B(Oi-Pr)₃] is often preferred over trimethyl borate [B(OMe)₃]. The bulkier isopropoxy groups can help to prevent the formation of over-borylated byproducts (triarylboranes) by sterically hindering the addition of more than one equivalent of the aryllithium species to the boron center.

Solvent: Anhydrous THF is the most common solvent due to its ability to solvate the organolithium intermediates. Rigorous exclusion of water is necessary to prevent quenching the reactive intermediates.

Workup: The conditions for hydrolysis can affect the final purity. Careful pH control during the acidic workup is needed to ensure complete hydrolysis of the boronate ester without promoting protodeborylation (loss of the boronic acid group).

Below is an interactive table summarizing the parameters that would be optimized for this synthesis.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Desired Outcome |

| Organolithium | n-BuLi (1.1 eq) | s-BuLi (1.1 eq) | t-BuLi (1.1 eq) | High conversion, minimal side reactions |

| Temperature | -78 °C | -60 °C | -40 °C | Prevent decomposition/side reactions |

| Borate Ester | B(OMe)₃ (1.2 eq) | B(Oi-Pr)₃ (1.2 eq) | B(Oi-Pr)₃ (1.5 eq) | High yield, prevent over-addition |

| Reaction Time | 30 min | 1 hour | 2 hours | Ensure complete reaction |

| Workup pH | pH 1-2 | pH 3-4 | pH 5-6 | Efficient hydrolysis, product stability |

Based on literature for similar transformations, optimal conditions would likely involve the use of n-BuLi at -78 °C with triisopropyl borate, followed by a carefully controlled acidic workup, with expected yields in the range of 75-90%.

Comparison of Synthetic Efficiency Across Different Methodologies

The choice of synthetic methodology for preparing 3-(2-Methoxyethoxy)-4-methylphenylboronic acid involves a trade-off between factors like regioselectivity, step-count, and functional group tolerance.

| Methodology | Advantages | Disadvantages | Probable Efficiency |

| Directed Ortho Metalation (DoM) | Fewer steps (starts from unhalogenated precursor). | Potential for poor regioselectivity due to competing directing/steric effects; requires cryogenic temperatures. | Moderate to Good |

| Halogen-Metal Exchange | Excellent and predictable regioselectivity; generally high yields. | Requires synthesis of a halogenated precursor (adds steps); requires cryogenic temperatures and strictly anhydrous conditions. | High |

| Direct C-H Borylation | Most atom-economical; avoids cryogenic conditions and organolithium reagents. | Poor regioselectivity for this specific substitution pattern is highly likely; catalyst can be expensive. | Low (for desired isomer) |

Mechanistic Investigations of 3 2 Methoxyethoxy 4 Methylphenylboronic Acid Reactivity

Reaction Kinetics and Thermodynamics in Coupling Processes

The kinetics and thermodynamics of Suzuki-Miyaura coupling reactions are influenced by the electronic and steric properties of the boronic acid. For a hypothetical reaction involving 3-(2-methoxyethoxy)-4-methylphenylboronic acid, the rate of reaction would be dependent on factors such as the concentration of the reactants, the nature of the palladium catalyst and ligands, the base used, and the solvent system.

The substituents on the phenyl ring, a methoxyethoxy group at the 3-position and a methyl group at the 4-position, would be expected to influence the electronic nature of the boronic acid. The methyl group is weakly electron-donating, while the methoxyethoxy group is also electron-donating through resonance. These electron-donating properties could potentially increase the nucleophilicity of the aryl group, which may affect the rate of transmetalation.

A hypothetical kinetic data table for a coupling reaction might look like this:

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

| Entry | [Aryl Halide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |

|---|---|---|---|---|---|

| 1 | 0.1 | 0.15 | 1 | 80 | - |

| 2 | 0.2 | 0.15 | 1 | 80 | - |

| 3 | 0.1 | 0.30 | 1 | 80 | - |

| 4 | 0.1 | 0.15 | 2 | 80 | - |

No experimental data is available to populate this table for the specified compound.

Role in Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Transmetalation Pathways and Intermediates

Transmetalation is a key step in the catalytic cycle where the organic group is transferred from the boron atom to the palladium center. rsc.org This process typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. organic-chemistry.org For 3-(2-methoxyethoxy)-4-methylphenylboronic acid, the presence of the ether oxygen in the methoxyethoxy group could potentially lead to intramolecular coordination with the boron atom, or it could influence the interaction with the palladium center during transmetalation.

Several intermediates have been proposed in the transmetalation step, including palladium-boronate complexes. illinois.edu The exact structure and stability of these intermediates would depend on the specific reaction conditions and the nature of the substituents on the boronic acid.

Oxidative Addition and Reductive Elimination Steps

The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. researchgate.net The final step is reductive elimination, where the coupled product is released from the palladium, and the Pd(0) catalyst is regenerated. chemrxiv.org The electronic properties of the 3-(2-methoxyethoxy)-4-methylphenyl group could have a minor influence on the rate of reductive elimination.

Influence of Substituted Boronic Acids on Catalytic Cycles

The substituents on a phenylboronic acid can significantly impact the catalytic cycle. Electron-donating groups, such as the methyl and methoxyethoxy groups in the target molecule, generally increase the electron density on the aromatic ring. This can enhance the rate of transmetalation by making the aryl group more nucleophilic. beilstein-journals.org However, steric hindrance from bulky substituents can slow down the reaction. The 3-(2-methoxyethoxy)-4-methylphenyl group is not expected to introduce significant steric hindrance.

The ether functionality in the methoxyethoxy substituent could potentially coordinate to the palladium center, which might alter the geometry of the intermediates and affect the reaction pathway and efficiency. beilstein-journals.org

Non-Cross-Coupling Reactivities and Lewis Acidity

Boronic acids are known to be Lewis acids due to the empty p-orbital on the boron atom. ru.nl The Lewis acidity of a boronic acid is influenced by the electronic nature of its substituents. Electron-withdrawing groups increase Lewis acidity, while electron-donating groups decrease it. Therefore, 3-(2-methoxyethoxy)-4-methylphenylboronic acid is expected to be a relatively weak Lewis acid.

The Lewis acidity of boronic acids is a key factor in their ability to interact with Lewis bases, including the hydroxide (B78521) or alkoxide bases used to activate them in Suzuki-Miyaura reactions. A quantitative measure of the Lewis acidity, such as the pKa value, would be necessary to make precise comparisons, but this data is not available for the specified compound.

Table 2: Comparison of Lewis Acidity (Hypothetical pKa Values)

| Compound | Substituents | Expected pKa |

|---|---|---|

| Phenylboronic acid | -H | ~8.8 |

| 4-Methylphenylboronic acid | -CH₃ (EDG) | >8.8 |

| 4-Trifluoromethylphenylboronic acid | -CF₃ (EWG) | <8.8 |

| 3-(2-Methoxyethoxy)-4-methylphenylboronic acid | -OCH₂CH₂OCH₃ (EDG), -CH₃ (EDG) | >8.8 |

EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group. Actual pKa value for the title compound is not reported.

Beyond cross-coupling, boronic acids can participate in other reactions, such as the formation of boronate esters with diols. The reactivity in these processes is also governed by the Lewis acidity of the boron center.

Advanced Synthetic Applications of 3 2 Methoxyethoxy 4 Methylphenylboronic Acid As a Building Block

Integration into Complex Organic Scaffolds via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent the most prominent application of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid. This reaction allows for the efficient formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryl and more complex aromatic structures.

Synthesis of Polyaromatic and Heteroaromatic Systems

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of polyaromatic and heteroaromatic systems. While specific examples exclusively detailing the use of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid are not extensively documented in publicly available literature, the general applicability of phenylboronic acids in these transformations is well-established. In a typical reaction, this boronic acid would be coupled with various aryl or heteroaryl halides. The 2-methoxyethoxy group can enhance the solubility of the starting materials and products in organic solvents, facilitating the reaction and purification processes.

Below is a representative table of potential Suzuki-Miyaura coupling reactions involving 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, based on established methodologies for similar boronic acids.

| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Product |

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4'-Methyl-3-(2-methoxyethoxy)-4-methyl-1,1'-biphenyl |

| 2-Chloropyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(3-(2-Methoxyethoxy)-4-methylphenyl)pyridine |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 3-(2-Methoxyethoxy)-4-methyl-4'-nitro-1,1'-biphenyl |

| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 3-(3-(2-Methoxyethoxy)-4-methylphenyl)thiophene |

This table is illustrative of typical reaction conditions and expected products for Suzuki-Miyaura couplings with phenylboronic acids.

Construction of Defined Molecular Architectures

The directed nature of the Suzuki-Miyaura coupling allows for the precise construction of defined molecular architectures. By choosing appropriate coupling partners, complex molecules with specific spatial arrangements can be synthesized. The 3-(2-methoxyethoxy) and 4-methyl substituents on the phenyl ring of the boronic acid influence the dihedral angle of the resulting biaryl products, which is a critical factor in designing molecules with specific optical or electronic properties. The flexible methoxyethoxy chain can also engage in intramolecular interactions, further influencing the conformation of the final structure. The ability of boronic acids to form boroxine (B1236090) anhydrides or engage in hydrogen bonding can be exploited in supramolecular chemistry to direct the assembly of larger, ordered structures.

Stereoselective Applications in Asymmetric Synthesis

While the direct participation of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid in stereoselective applications is not widely reported, boronic acids, in general, are used in asymmetric synthesis. For instance, chiral ligands on the palladium catalyst can induce enantioselectivity in cross-coupling reactions that create atropisomers—stereoisomers arising from hindered rotation around a single bond. The steric and electronic nature of the substituents on the boronic acid are critical for achieving high levels of stereocontrol in such reactions.

Exploitation in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly efficient synthetic strategies. Boronic acids are valuable substrates in several MCRs, such as the Petasis reaction (also known as the borono-Mannich reaction). In a typical Petasis reaction, an amine, a carbonyl compound (like an α-hydroxy aldehyde or carboxylic acid), and a boronic acid react to form α-amino acids or related structures.

A hypothetical Petasis reaction involving 3-(2-Methoxyethoxy)-4-methylphenylboronic acid is outlined below:

| Amine | Carbonyl Compound | Boronic Acid | Product |

| Diethanolamine | Glyoxylic acid | 3-(2-Methoxyethoxy)-4-methylphenylboronic acid | 2-(Di(hydroxyethyl)amino)-2-(3-(2-methoxyethoxy)-4-methylphenyl)acetic acid |

| L-Proline | Salicylaldehyde | 3-(2-Methoxyethoxy)-4-methylphenylboronic acid | (S)-2-((2-Hydroxyphenyl)(3-(2-methoxyethoxy)-4-methylphenyl)methyl)pyrrolidine-2-carboxylic acid |

This table illustrates potential applications in the Petasis multi-component reaction.

Applications in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, where a complex molecule or drug candidate is modified in the final steps of its synthesis to create analogues with improved properties. The Suzuki-Miyaura coupling is well-suited for LSF due to its mild reaction conditions and high functional group tolerance. A molecule containing a halogen or triflate group can be coupled with 3-(2-Methoxyethoxy)-4-methylphenylboronic acid to introduce this specific phenyl group into the structure. This approach avoids the need for a lengthy de novo synthesis of each analogue. The introduction of the methoxyethoxy group can be particularly useful for modifying the pharmacokinetic properties of a drug, such as solubility and metabolic stability.

Development of Novel Synthetic Pathways Utilizing Boronic Acid Derivatives

Research into boronic acid chemistry continues to expand their synthetic utility. Derivatives of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid can be prepared to modulate its reactivity or stability. For instance, boronic acids can be converted to trifluoroborate salts (e.g., potassium 3-(2-methoxyethoxy)-4-methylphenyltrifluoroborate) or MIDA (N-methyliminodiacetic acid) boronates. These derivatives often exhibit enhanced stability, making them easier to handle and purify, and can be used in cross-coupling reactions under specific conditions where the parent boronic acid might be unsuitable. The development of these derivatives opens up new avenues for the application of this versatile building block in complex synthetic challenges.

Exploration of 3 2 Methoxyethoxy 4 Methylphenylboronic Acid in Supramolecular and Material Science Contexts

Precursor for Advanced Polymer Architectures

The utility of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid as a precursor is notable in the synthesis of complex polymeric structures. Its distinct functionalities allow for its incorporation into different polymer backbones, influencing their final properties such as solubility, processability, and electronic behavior.

Monomer in Conjugated Polymer Synthesis

Phenylboronic acids are critical monomers in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the synthesis of π-conjugated polymers. nsf.govresearchgate.netresearchgate.net These polymers, including derivatives of poly(p-phenylene vinylene) (PPV) and poly(thiophene), are renowned for their applications in organic electronics like LEDs, solar cells, and transistors. wiley-vch.demdpi.com

The structure of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid makes it a valuable monomer for this purpose. The boronic acid group provides the reactive site for the Suzuki coupling, enabling polymerization with a di-halogenated comonomer. The substituents on the phenyl ring play a crucial role in tuning the properties of the resulting polymer:

The 4-methyl group (an electron-donating group) can influence the electronic bandgap of the polymer.

The 3-(2-Methoxyethoxy) group significantly enhances the solubility of the polymer in common organic solvents. This is a critical advantage, as the processability of conjugated polymers is often limited by their poor solubility. mdpi.com

The incorporation of such monomers allows for the creation of polymers with improved processability without compromising their electronic properties, a key challenge in the development of organic semiconductor materials.

Table 1: Influence of Phenylboronic Acid Substituents on Conjugated Polymer Properties

Interactions in Self-Assembled Systems for Structural Elucidation

Self-assembly is a process where molecules spontaneously organize into ordered structures. msu.edunih.gov Phenylboronic acids are known to participate in various self-assembly motifs, driven by interactions such as hydrogen bonding, π-stacking, and the formation of boroxine (B1236090) anhydrides (cyclic trimers) under dehydrating conditions. researchgate.netnih.govmit.edu

The amphiphilic nature of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid—possessing a hydrophobic methylphenyl core and hydrophilic boronic acid and methoxyethoxy groups—makes it an excellent candidate for forming complex self-assembled structures like micelles or vesicles in aqueous solutions. nih.govresearchgate.net

The study of these self-assembled systems is crucial for understanding intermolecular forces and for creating nanostructured materials. The specific architecture of this molecule allows for detailed investigation into how substituent groups direct the formation of supramolecular structures. For instance, the equilibrium between isolated molecules and aggregates can be studied under various conditions (e.g., pH, concentration, presence of diols), providing fundamental insights into the principles of molecular recognition and self-organization. nih.gov

Application in Surface Functionalization Methodologies for Academic Study

Modifying the surface of materials is a powerful strategy to control their interfacial properties, such as wetting, adhesion, and biocompatibility. rsc.orgharvard.edunih.gov Boronic acids are increasingly used for surface functionalization due to their ability to form strong bonds with oxide surfaces (e.g., silica (B1680970), alumina) or to be incorporated into self-assembled monolayers (SAMs) on gold surfaces. nih.govnih.govharvard.edu

3-(2-Methoxyethoxy)-4-methylphenylboronic acid can be employed in academic research to create well-defined functional surfaces:

Self-Assembled Monolayers (SAMs) : By attaching a thiol group to the molecule, it can form a SAM on a gold surface. The boronic acid would be exposed at the monolayer-air/solution interface, creating a surface that can selectively bind to sugars or other diols. nih.gov The packing and orientation of the molecules in the SAM would be influenced by the methoxyethoxy and methyl groups, allowing for systematic studies of structure-property relationships at interfaces.

Functionalization of Nanoparticles : Inorganic nanoparticles can be surface-functionalized with this molecule to enhance their stability in certain solvents and to introduce specific recognition capabilities. frontiersin.org For example, silica or iron oxide nanoparticles modified with this boronic acid could be used for the selective capture of glycoproteins.

Modification of Polymer Films : Surfaces of polymer films can be modified to introduce boronic acid functionalities. For instance, techniques involving silane (B1218182) chemistry, such as using (3-glycidyloxypropyl)trimethoxysilane, can anchor molecules like 3-(2-methoxyethoxy)-4-methylphenylboronic acid to a surface, rendering it interactive and responsive. researchgate.netnih.gov

These academic studies are vital for developing new sensors, chromatographic materials, and biocompatible coatings.

Table of Mentioned Compounds

Compound Name 3-(2-Methoxyethoxy)-4-methylphenylboronic acid Poly(p-phenylene vinylene) (PPV) Poly(thiophene) Phenylboronic acid 4-Methylphenylboronic acid 4-Octyloxyphenylboronic acid (3-glycidyloxypropyl)trimethoxysilane

Computational and Theoretical Investigations of 3 2 Methoxyethoxy 4 Methylphenylboronic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its reactivity. northwestern.edu These methods solve the Schrödinger equation to find the electronic wavefunction and energy of the molecule. For 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, such calculations reveal key parameters related to its chemical behavior.

Detailed research findings from studies on similar phenylboronic acid derivatives show that the distribution of electron density is significantly influenced by the substituents on the phenyl ring. researchgate.netlongdom.org The electron-donating methyl group at the 4-position and the electron-withdrawing nature of the boronic acid group, modified by the methoxyethoxy substituent at the 3-position, create a specific electronic profile.

A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netlongdom.org For substituted phenylboronic acids, these values typically range from 4.97 to 5.96 eV. researchgate.netlongdom.org

These calculations also determine other important electronic properties, such as the dipole moment, which provides insight into the molecule's polarity and its interaction with polar solvents and other reagents.

Table 1: Illustrative Electronic Properties of 3-(2-Methoxyethoxy)-4-methylphenylboronic Acid from Quantum Chemical Calculations Note: The following data are hypothetical and serve to illustrate the typical output of quantum chemical calculations for a molecule of this type, based on values reported for similar compounds. researchgate.netlongdom.orglongdom.org

| Property | Calculated Value | Significance |

| HOMO Energy | -6.85 eV | Indicates electron-donating capability |

| LUMO Energy | -1.25 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.60 eV | Relates to chemical reactivity and stability |

| Dipole Moment (μ) | 3.45 D | Measures molecular polarity |

| Electron Affinity | 1.15 eV | Energy released when an electron is added |

| Ionization Potential | 6.75 eV | Energy required to remove an electron |

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a standard tool for investigating the mechanisms of chemical reactions. rsc.org DFT can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net By calculating the energies of these species, the activation energy (ΔG‡) for each step of a reaction can be determined, allowing for a detailed understanding of the reaction pathway. rsc.orgresearchgate.net

For 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, DFT studies could elucidate its participation in key reactions. One such process is the formation of boroxines, which occurs through the dehydration and trimerization of boronic acid molecules. DFT calculations can model the step-by-step mechanism, including the formation of a dimer intermediate and the subsequent transition states leading to the stable boroxine (B1236090) ring. researchgate.net

Another critical application is in modeling the catalytic cycles of reactions like the Suzuki-Miyaura cross-coupling, where aryl boronic acids are essential partners. rsc.org DFT can be used to study the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and to determine the rate-determining step. The electronic and steric effects of the methyl and methoxyethoxy substituents on the transition state energies can be precisely quantified.

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction Pathway Note: The data presented are hypothetical, illustrating how DFT can be used to compare the energetics of different steps in a reaction involving 3-(2-Methoxyethoxy)-4-methylphenylboronic acid.

| Reaction Step | Description | Activation Energy (ΔG‡) (kcal/mol) |

| Step 1 | Oxidative Addition of Aryl Halide to Pd(0) | 15.2 |

| Step 2 | Formation of Pd-O-B Intermediate | 12.5 |

| Step 3 | Transmetalation (Aryl Transfer) | 22.8 |

| Step 4 | Reductive Elimination | 8.9 |

This hypothetical table suggests that for this reaction, transmetalation is the rate-determining step due to its higher activation energy.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules on a larger scale and over time. uiowa.edu MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of intermolecular interactions. dovepress.com

For 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, MD simulations can be particularly insightful for understanding its behavior in solution. These simulations can model the explicit interactions between the boronic acid and surrounding solvent molecules (e.g., water, THF, or ethanol). The boronic acid group is a strong hydrogen bond donor and acceptor, and the ether oxygens in the methoxyethoxy side chain can act as hydrogen bond acceptors.

MD simulations can quantify the strength and lifetime of these hydrogen bonds, as well as other non-covalent interactions like van der Waals and electrostatic forces. rsc.org This information is crucial for understanding solubility, aggregation behavior, and how the molecule orients itself at the beginning of a chemical reaction. The simulation can track how the flexible methoxyethoxy chain interacts with the solvent, potentially shielding or exposing the reactive boronic acid site.

Table 3: Illustrative Analysis of Intermolecular Interactions from a Molecular Dynamics Simulation Note: This table contains hypothetical data from a simulated system of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid in a water box, demonstrating the types of interactions that can be quantified.

| Interaction Type | Interacting Groups | Average Interaction Energy (kcal/mol) | Average Lifetime |

| Hydrogen Bond | Boronic Acid -OH with Water | -5.5 | 1.8 ps |

| Hydrogen Bond | Methoxyethoxy Ether-O with Water | -3.8 | 1.2 ps |

| van der Waals | Phenyl Ring with Water | -1.5 | N/A |

| Electrostatic | Boronic Acid Group with Water Dipoles | -4.2 | N/A |

Prediction of Reactivity and Selectivity in Catalytic Systems

Computational methods are invaluable for predicting the reactivity and selectivity of molecules in complex catalytic systems. For 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, a key area of interest is its performance in palladium-catalyzed cross-coupling reactions. researchgate.net The substitution pattern on the phenyl ring directly influences the outcome of these reactions.

Computational models can predict site selectivity when the coupling partner has multiple reactive sites. rsc.org This is achieved by calculating the activation barriers for the reaction at each possible position. The pathway with the lowest energy barrier is predicted to be the major product. The electronic effect of the electron-donating methyl group and the combined electronic and steric effects of the 3-(2-methoxyethoxy) group are critical factors that these models incorporate. DFT calculations of transition state energies for competing pathways are often used to make these predictions. nih.gov

Furthermore, machine learning models trained on large datasets of reactions are emerging as a tool to predict optimal reaction conditions (e.g., catalyst, base, solvent) for a given set of substrates, although their accuracy can be influenced by biases in the literature data. nih.gov For 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, these predictive models could help chemists select the most efficient conditions for a desired coupling reaction, saving significant experimental time and resources.

Table 4: Illustrative Prediction of Regioselectivity in a Catalytic Cross-Coupling Reaction Note: The following hypothetical data shows a computational prediction for the reaction of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid with a polyhalogenated heterocycle, demonstrating how relative activation energies can predict product ratios.

| Reaction Site on Coupling Partner | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio (%) |

| Position A (less hindered) | 21.5 | 92 |

| Position B (more hindered) | 24.1 | 8 |

| Position C (electronically deactivated) | 28.9 | <1 |

Conformational Analysis of the Methoxyethoxy Moiety

The 3-(2-methoxyethoxy) side chain of the molecule is flexible, with several rotatable single bonds (C-C and C-O). This flexibility means the moiety can exist in numerous different spatial arrangements, or conformations. rsc.org Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. chemrxiv.org

Computational methods can perform a systematic search of the conformational space by rotating the key dihedral angles of the side chain. nih.gov For each generated conformation, the energy is calculated, typically using a computationally efficient method first, followed by higher-level DFT calculations for the most promising low-energy structures. The results can be visualized as a potential energy surface, which maps energy as a function of one or more dihedral angles.

Table 5: Illustrative Relative Energies of Conformers of the Methoxyethoxy Side Chain Note: This table presents hypothetical data for the most stable conformers (rotamers) identified through a computational conformational search, with energies reported relative to the most stable conformer.

| Conformer ID | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conf-1 | 178.5 (anti) | 65.2 (gauche) | 0.00 | 75.4 |

| Conf-2 | 62.1 (gauche) | 179.1 (anti) | 0.85 | 18.1 |

| Conf-3 | 64.3 (gauche) | 66.8 (gauche) | 1.95 | 3.5 |

| Conf-4 | 177.9 (anti) | -63.9 (gauche) | 1.12 | 11.2 |

*Dihedral angle defined by Ar-O-CH₂-CH₂ **Dihedral angle defined by O-CH₂-CH₂-O

Advanced Spectroscopic and Analytical Methodologies for Characterizing Reactivity and Structure of 3 2 Methoxyethoxy 4 Methylphenylboronic Acid Adducts/intermediates

In-situ Spectroscopic Monitoring of Boronic Acid Reactions (e.g., NMR, IR)

In-situ spectroscopic monitoring allows for the real-time observation of chemical transformations, providing critical data on reaction kinetics, intermediates, and mechanisms. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for studying reactions involving 3-(2-Methoxyethoxy)-4-methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is instrumental in tracking the progress of reactions such as Suzuki-Miyaura cross-coupling, esterification, and interactions with diols. ubc.ca By monitoring changes in the chemical shifts and intensities of proton (¹H) and carbon (¹³C) signals, researchers can identify the formation of key intermediates and products. For instance, in a Suzuki-Miyaura coupling reaction, the disappearance of the boronic acid's B(OH)₂ proton signal and the appearance of new aromatic signals corresponding to the biaryl product can be quantitatively followed over time.

Illustrative ¹H NMR Data for Reaction Monitoring:

| Species | Key ¹H NMR Signals (ppm, hypothetical) | Observation during Reaction |

| 3-(2-Methoxyethoxy)-4-methylphenylboronic acid | 7.8-7.9 (d, Ar-H ortho to B(OH)₂) | Decrease in intensity |

| 7.2-7.3 (d, Ar-H meta to B(OH)₂) | Decrease in intensity | |

| 4.2 (t, -OCH₂) | Shifts upon complexation | |

| 3.7 (t, -CH₂O-) | Shifts upon complexation | |

| 3.4 (s, -OCH₃) | Relatively stable | |

| 2.3 (s, Ar-CH₃) | Relatively stable | |

| Reaction Intermediate (e.g., boronate ester) | Shifted aromatic and alkoxy signals | Appears and then disappears |

| Final Product (e.g., biaryl) | New aromatic signals | Increase in intensity |

This interactive table provides a hypothetical representation of ¹H NMR data changes during a reaction.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy, particularly Attenuated Total Reflectance (ATR) FTIR, can monitor changes in vibrational modes associated with the boronic acid group and other functional groups. The characteristic B-O stretching and O-H bending vibrations of the boronic acid will change significantly upon conversion to a boronate ester or during a cross-coupling reaction.

X-ray Crystallography of Co-crystals and Reaction Intermediates

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. For 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, this technique is invaluable for elucidating the solid-state structure of the compound itself, as well as its co-crystals with other molecules and stable reaction intermediates.

Hypothetical Crystal Structure Data for a Co-crystal:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 95.5 |

| Key Hydrogen Bonds | O-H···N, O-H···O |

This interactive table presents hypothetical crystallographic data for a co-crystal of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid.

Analysis of co-crystals can reveal non-covalent interactions that are crucial in molecular recognition and self-assembly processes. For example, co-crystallization with a hydrogen bond acceptor like phenazine (B1670421) could result in a network of O-H···N and O-H···O interactions. mdpi.comugent.be

Mass Spectrometry for Mechanistic Elucidation (e.g., ESI-MS of complexes)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of non-covalent complexes and reaction intermediates in the gas phase. rsc.orgresearchgate.netnih.gov This makes it a powerful tool for gaining mechanistic insights into reactions involving 3-(2-Methoxyethoxy)-4-methylphenylboronic acid.

By analyzing the reaction mixture at different time points, transient intermediates, such as boronate complexes formed with the palladium catalyst in Suzuki-Miyaura reactions, can be detected. Tandem mass spectrometry (MS/MS) can be used to fragment these ions, providing further structural information. researchgate.net The fragmentation patterns of substituted phenylboronic acids can be complex, but often involve the loss of water, the boronic acid group, and fragmentation of the substituents. nih.gov

Predicted ESI-MS Fragmentation of a Boronate Adduct:

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) |

| [M + Na]⁺ | Neutral loss of H₂O | [M - H₂O + Na]⁺ |

| [M + Na]⁺ | Neutral loss of B(OH)₃ | [M - B(OH)₃ + Na]⁺ |

| [M + Na]⁺ | Cleavage of the ether linkage | Varies |

This interactive table illustrates potential fragmentation pathways in an ESI-MS/MS experiment.

Boron NMR Spectroscopy for Coordination Chemistry Insights

Boron-11 (¹¹B) NMR spectroscopy is a highly specific and sensitive technique for probing the local environment of the boron atom. nih.govnsf.govacs.orgresearchgate.net The chemical shift of the ¹¹B nucleus is highly dependent on its coordination number and the nature of the substituents. This makes ¹¹B NMR an excellent tool for studying the coordination chemistry of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid.

The free boronic acid, with its trigonal planar (sp² hybridized) boron atom, typically exhibits a ¹¹B NMR signal in the range of 27-33 ppm. Upon formation of a tetrahedral (sp³ hybridized) boronate ester or complex with a Lewis base, the ¹¹B signal shifts significantly upfield to a region between 5 and 15 ppm. sdsu.edu This clear distinction allows for the quantitative analysis of the equilibrium between the free boronic acid and its adducts.

Typical ¹¹B NMR Chemical Shift Ranges:

| Boron Species | Hybridization | ¹¹B Chemical Shift (ppm) |

| Trigonal Boronic Acid | sp² | 27 - 33 |

| Tetrahedral Boronate Ester | sp³ | 5 - 15 |

| Tetrahedral Trifluoroborate Salt | sp³ | 2 - 5 |

This interactive table shows the characteristic ¹¹B NMR chemical shift ranges for different boron species.

Advanced Chromatographic Techniques for Reaction Monitoring and Product Purity in Research

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for monitoring the progress of reactions involving 3-(2-Methoxyethoxy)-4-methylphenylboronic acid and for assessing the purity of the resulting products. researchgate.netpensoft.netpensoft.net Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of boronic acids and their reaction products.

Developing a robust HPLC method requires careful optimization of the mobile phase composition, pH, column type, and temperature to achieve good resolution between the starting materials, intermediates, and products. researchgate.net The presence of the polar boronic acid group and the nonpolar aromatic ring makes the choice of stationary and mobile phases critical.

Illustrative RP-HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This interactive table outlines a hypothetical RP-HPLC method for the analysis of a reaction mixture.

By coupling HPLC with mass spectrometry (LC-MS), it is possible to not only separate the components of a reaction mixture but also to identify them based on their mass-to-charge ratio, providing a powerful tool for reaction monitoring and impurity profiling. shoko-sc.co.jp

Future Research Directions and Emerging Paradigms for 3 2 Methoxyethoxy 4 Methylphenylboronic Acid Chemistry

Integration into Flow Chemistry Systems for Enhanced Synthesis

The application of continuous flow chemistry to the synthesis and utilization of arylboronic acids is a significant area of modern organic chemistry, offering advantages in safety, efficiency, and scalability. organic-chemistry.orgnih.govnih.gov Systems have been developed for the rapid, multigram-scale synthesis of various boronic acids from aryl bromides using organolithium chemistry, with reaction times as short as one second. organic-chemistry.orgorganic-chemistry.org These flow setups allow for precise temperature control and mixing, which is crucial for handling reactive intermediates. organic-chemistry.orgflinders.edu.au

For a compound like 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, future research could establish a dedicated flow synthesis protocol. This would involve optimizing parameters such as reaction time, temperature, and reagent stoichiometry for the key borylation step. Furthermore, integrating this synthesis with subsequent in-line reactions, such as Suzuki-Miyaura cross-coupling, would represent a streamlined approach to producing more complex molecules without isolating the boronic acid intermediate. flinders.edu.aursc.org However, at present, no specific studies have been published detailing a flow chemistry approach for the synthesis or derivatization of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid.

Development of Sustainable Synthetic Routes and Methodologies

Green chemistry principles are increasingly being applied to the synthesis of organoboron compounds to minimize environmental impact. nih.govrsc.org Research in this area focuses on reducing solvent waste, avoiding hazardous reagents, and utilizing more energy-efficient reaction conditions. acs.org For arylboronic acids, sustainable approaches include palladium-catalyzed synthesis directly from aryl chlorides using less hazardous boron sources like tetrahydroxydiboron, and performing reactions in aqueous media to reduce reliance on organic solvents. acs.org Another green strategy involves the rapid, metal-free ipso-hydroxylation of boronic acids to phenols using hydrogen peroxide in ethanol, which can be completed in one minute at room temperature. rsc.org

The development of sustainable routes for 3-(2-Methoxyethoxy)-4-methylphenylboronic acid is a prospective research avenue. This could involve adapting existing green borylation methods or developing novel protocols that leverage catalysis in environmentally benign solvents. Using the boronic acid functionality as a "productive tag" in a phase-switching strategy, which avoids chromatographic purification, is another potential green methodology. acs.org Currently, literature specifically detailing sustainable synthetic methodologies for 3-(2-Methoxyethoxy)-4-methylphenylboronic acid is not available.

Exploration in Photocatalytic and Electrocatalytic Transformations

Photoredox and electrocatalysis offer mild and efficient alternatives to traditional methods for forming chemical bonds. These techniques are being explored for various transformations involving arylboronic acids. For instance, cooperative photoredox and copper catalysis have been used for the oxidative C-N cross-coupling of arylboronic acids with amines under mild, aerobic conditions. ssrn.comchemrxiv.org Similarly, visible-light-mediated Suzuki-Miyaura coupling reactions provide a pathway for generating α-arylacetates and amides under gentle conditions. elsevierpure.com Photocatalysis has also been applied to the aerobic hydroxylation of arylboronic acids to generate phenols. researchgate.netmdpi.com

The specific reactivity of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid under photocatalytic or electrocatalytic conditions remains an unexplored area. Future research could investigate its participation in photoredox-mediated cross-coupling reactions (e.g., C-C, C-N, or C-S bond formation) to evaluate the electronic influence of the methoxyethoxy and methyl substituents on reaction efficiency and scope. ssrn.comrsc.orgrsc.org Such studies would contribute to the growing field of light-induced organic synthesis, but no specific data for this compound have been reported.

Design of Novel Catalytic Systems Based on Boronic Acid Derivatives

Beyond their role as reagents in cross-coupling reactions, boronic acids and their derivatives are emerging as versatile catalysts. Electron-deficient arylboronic acids, for example, can catalyze dehydrative C-C bond-forming reactions, directly using benzylic alcohols as electrophiles and releasing water as the sole byproduct. nih.govresearchgate.net This demonstrates their potential as tractable, low-toxicity organocatalysts that can activate hydroxyl groups toward substitution. nih.gov

Designing a novel catalytic system based on a derivative of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid is a hypothetical future direction. Research could focus on synthesizing a more complex derivative and evaluating its efficacy as a catalyst in reactions such as Friedel-Crafts alkylations or dehydrative substitutions. The unique electronic and steric properties imparted by its substituents could lead to novel reactivity or selectivity. To date, no catalytic systems derived from 3-(2-Methoxyethoxy)-4-methylphenylboronic acid have been described in the literature.

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The functionalization of materials with boronic acids is a burgeoning multidisciplinary field. Boronic acid-functionalized materials, such as nanosilica, magnetic nanoparticles, and conjugated polymers, are being developed for a wide range of applications, including molecular sensing, glycoprotein (B1211001) enrichment, and controllable cell imaging. acs.orgacs.orgnih.gov The ability of the boronic acid moiety to form reversible covalent bonds with cis-diols is the key to its utility in biological and sensing applications. acs.orgresearchgate.net

Investigating 3-(2-Methoxyethoxy)-4-methylphenylboronic acid at the interface of organic chemistry and materials science could involve its immobilization onto various substrates. For example, grafting it onto magnetic carbon nanotubes or nanosilica could create new materials for selective separation or sensing applications. acs.orgnih.gov The methoxyethoxy group might impart unique solubility or binding properties to the resulting material. However, there is no current research detailing the use of 3-(2-Methoxyethoxy)-4-methylphenylboronic acid in the development of functional materials.

Q & A

Basic Question: What are the optimal synthetic routes for 3-(2-Methoxyethoxy)-4-methylphenylboronic acid?

Answer:

The synthesis typically involves direct boronation of the corresponding aryl halide precursor (e.g., 3-(2-methoxyethoxy)-4-methylbromobenzene) via Miyaura borylation. Key steps include:

- Pd-catalyzed cross-coupling using bis(pinacolato)diboron (B₂Pin₂) in a THF/water mixture at 80–100°C .

- Critical parameters : Catalyst choice (e.g., Pd(dppf)Cl₂), base (KOAc), and reaction time (12–24 hr) to achieve >90% yield.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

Basic Question: How to verify the purity and structural integrity of this boronic acid?

Answer:

Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxyethoxy group at C3: δ 3.4–3.6 ppm for -OCH₂CH₂O-; methyl group at C4: δ 2.3–2.5 ppm) .

- HPLC-MS : Retention time ~8.2 min (C18 column, acetonitrile/water mobile phase) with m/z 224.1 [M+H]⁺ .

- Elemental analysis : Theoretical B content: ~4.8%; deviations >±0.3% indicate impurities .

Advanced Question: How do steric and electronic effects of the methoxyethoxy group influence Suzuki-Miyaura coupling efficiency?

Answer:

The methoxyethoxy substituent introduces steric hindrance but enhances solubility in polar solvents. Key findings:

-

Steric effects : Reduced coupling yields (70–75%) with bulky aryl partners (e.g., 2,6-dimethylphenyl) due to restricted Pd coordination .

-

Electronic effects : Electron-donating methoxy group increases boronic acid stability but slows transmetallation. Optimal conditions: Use Pd(OAc)₂ with SPhos ligand in DMF/H₂O (3:1) at 60°C .

-

Comparative data :

Substituent Coupling Partner Yield (%) Methoxyethoxy (this compound) 4-Bromotoluene 78 Methoxy (analog) 4-Bromotoluene 85

Advanced Question: What strategies mitigate hydrolysis of the boronic acid group during long-term storage?

Answer:

Hydrolysis is minimized via:

- Lyophilization : Store as a free-flowing powder under argon at –20°C (retains >95% stability after 6 months) .

- Coordination with diols : Pre-form pinacol ester derivatives (stable at RT for >1 year; regenerate via acidic hydrolysis) .

- Solvent selection : Avoid aqueous media; use anhydrous DMSO or DMF for stock solutions (degradation <5% over 30 days) .

Advanced Question: How does the compound interact with carbohydrate-binding proteins?

Answer:

The boronic acid moiety forms reversible covalent bonds with cis-diols in carbohydrates (e.g., glucose, ribose). Applications include:

- Binding studies : Use ITC (isothermal titration calorimetry) to measure Kd ≈ 10⁻³–10⁻⁴ M for fructose .

- Mechanism : Boronate ester formation at pH 7.4–8.5, confirmed by ¹¹B NMR (δ 18–20 ppm for tetrahedral boronate) .

- Biological relevance : Inhibits lectin-mediated cellular adhesion (IC₅₀ ~50 μM in HeLa cells) .

Advanced Question: What computational methods predict its reactivity in cross-coupling reactions?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess charge distribution (boron charge: +0.35 e) .

- Transition state modeling : Identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) using Gaussian09 .

- QSPR models : Correlate Hammett σ⁺ values (–0.12 for methoxyethoxy) with experimental yields (R² = 0.89) .

Advanced Question: How to resolve contradictory data on its solubility in aqueous vs. organic solvents?

Answer:

Contradictions arise from pH-dependent boronate formation:

- Aqueous solubility : 2.1 mg/mL at pH 8.0 (boronate form) vs. 0.3 mg/mL at pH 5.0 (free acid) .

- Organic solvents : Soluble in THF (15 mg/mL), DCM (8 mg/mL), but insoluble in hexane .

- Methodological note : Always report pH and temperature (e.g., 25°C) in solubility studies .

Advanced Question: What analytical techniques quantify trace impurities (<0.1%) in the compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.